Ethyl (3-aminophenyl)carbamate

Beschreibung

BenchChem offers high-quality Ethyl (3-aminophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-aminophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

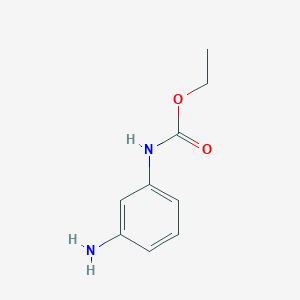

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBBETISFVCGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513537 | |

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68621-73-8 | |

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (3-aminophenyl)carbamate

Foreword: The Significance of the Aminophenyl Carbamate Scaffold

In the landscape of modern drug discovery and materials science, the aminophenyl carbamate scaffold represents a cornerstone of molecular design. Ethyl (3-aminophenyl)carbamate, a molecule featuring a reactive primary amine and a stable carbamate linkage on a phenyl ring, is a versatile intermediate. Its utility stems from the differential reactivity of its two nitrogen-containing functional groups, allowing for sequential, site-selective modifications. This makes it an invaluable building block for creating complex molecules, from pharmacologically active agents to specialized polymers. This guide provides a comprehensive overview of a robust synthetic route to ethyl (3-aminophenyl)carbamate and details the analytical methodologies required for its thorough characterization, reflecting field-proven insights and ensuring scientific rigor.

Part 1: Strategic Synthesis of Ethyl (3-aminophenyl)carbamate

The synthesis of ethyl (3-aminophenyl)carbamate hinges on the principle of chemoselectivity—specifically, the selective acylation of one of two equivalent amino groups in a symmetrical diamine. The chosen strategy employs 1,3-phenylenediamine as the starting material and ethyl chloroformate as the acylating agent.

Causality of Experimental Design

The core challenge is to favor mono-acylation and prevent the formation of the di-acylated byproduct. Several factors are controlled to achieve this outcome:

-

Stoichiometry: By using a slight excess of the 1,3-phenylenediamine relative to ethyl chloroformate, we ensure that the limiting reagent (ethyl chloroformate) is more likely to react with the abundant starting material than with the newly formed mono-acylated product.

-

Temperature Control: The reaction is conducted at a reduced temperature (0-5 °C). This is critical because acylation is an exothermic process. Lowering the temperature decreases the reaction rate, providing greater control and enhancing the selectivity for the desired mono-substituted product.

-

Base Selection: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. To neutralize the HCl as it forms, a non-nucleophilic organic base, such as triethylamine (TEA), is added. TEA scavenges the proton without competing with the primary amine in the main reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of 1,3-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable carbamate product.

Visualizing the Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of ethyl (3-aminophenyl)carbamate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage prepares the ground for the next.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-phenylenediamine (5.41 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of dichloromethane (DCM).

-

Temperature Control: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Acylating Agent: Add ethyl chloroformate (4.78 mL, 50 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Continue stirring the mixture at 0-5 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC, using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting diamine and the appearance of a new, less polar spot indicates product formation.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with 100 mL of water. Separate the organic layer.

-

Purification Washes: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove unreacted diamine and triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove residual acid), and 50 mL of brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.[1]

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable for verifying the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete analytical picture.[2]

Physical Properties

-

Appearance: Expected to be an off-white to light brown crystalline solid.

-

Melting Point: A sharp melting point is a primary indicator of purity. The literature value for the analogous N-phenylcarbamate is 52-53 °C, providing a reasonable reference range.[3] The hydrochloride salt is also commercially available as a solid.[4][5]

-

Solubility: The compound is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in water and nonpolar solvents like hexane.[2]

Spectroscopic and Chromatographic Analysis

The combination of spectroscopy and chromatography provides irrefutable evidence of the molecular structure and its purity.

| Technique | Purpose | Expected Observations |

| FT-IR | Functional Group Identification | - ~3400-3300 cm⁻¹: N-H stretching (amine & carbamate)- ~3050 cm⁻¹: Aromatic C-H stretching- ~1700 cm⁻¹: C=O stretching (carbamate carbonyl)- ~1600, 1480 cm⁻¹: Aromatic C=C bending- ~1220 cm⁻¹: C-O stretching (ester) |

| ¹H NMR | Proton Environment Mapping | - ~7.0-6.5 ppm: Multiplets (4H, aromatic protons)- ~8.5 ppm: Singlet (1H, carbamate N-H)- ~4.1 ppm: Quartet (2H, -O-CH₂ -CH₃)- ~3.6 ppm: Broad singlet (2H, -NH₂ )- ~1.2 ppm: Triplet (3H, -O-CH₂-CH₃ ) |

| ¹³C NMR | Carbon Skeleton Confirmation | - ~155 ppm: Carbonyl carbon (C=O)- ~148, 140 ppm: Aromatic carbons attached to nitrogen- ~129, 110, 105 ppm: Other aromatic carbons- ~61 ppm: Methylene carbon (-O-CH₂ -CH₃)- ~15 ppm: Methyl carbon (-O-CH₂-CH₃ ) |

| Mass Spec (MS) | Molecular Weight Verification | - Expected [M]⁺: m/z = 180.09- Expected [M+H]⁺: m/z = 181.10 |

| HPLC | Purity Assessment | A single major peak in the chromatogram indicates high purity. The retention time is characteristic under specific column and mobile phase conditions. |

Visualizing the Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the final product.

Conclusion

The synthesis and characterization of ethyl (3-aminophenyl)carbamate provide a quintessential example of fundamental organic chemistry principles applied to the creation of a valuable chemical intermediate. By carefully controlling reaction conditions, a high degree of chemoselectivity can be achieved. Subsequent rigorous analysis using a suite of modern analytical techniques ensures the structural integrity and purity of the final product, rendering it suitable for advanced applications in research and development. This guide serves as a robust framework for researchers and scientists engaged in the synthesis of complex organic molecules.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Retrieved from [https://jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

Inesi, A., Mucciante, V., & Rossi, L. (n.d.). A Convenient Method for the Synthesis of Carbamate Esters from Amines and Tetraethylammonium Hydrogen Carbonate. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. CORE. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

BIOFOUNT. (n.d.). ethyl (3-aminophenyl)carbamate. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.

-

National Center for Biotechnology Information. (n.d.). 2-(N-ethylanilino)ethyl N-(3-aminophenyl)carbamate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.

-

PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (3-aminophenyl)carbamate hydrochloride | 122712-58-7 [sigmaaldrich.com]

- 5. Ethyl (3-aminophenyl)carbamate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (3-aminophenyl)carbamate

Introduction

Ethyl (3-aminophenyl)carbamate is an aromatic organic compound of significant interest to researchers, scientists, and drug development professionals. Its bifunctional nature, possessing both a carbamate and an amino group on a phenyl ring, makes it a versatile building block in medicinal chemistry and a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The carbamate moiety is a key structural motif in numerous approved drugs, contributing to their stability and biological activity.[1][2][3] The presence of a primary aromatic amine provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

A thorough understanding of the physicochemical properties of Ethyl (3-aminophenyl)carbamate is paramount for its effective utilization in research and development. These properties govern its reactivity, solubility, and bioavailability, directly impacting its handling, formulation, and ultimately, its performance in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ethyl (3-aminophenyl)carbamate, supported by experimental methodologies and field-proven insights to ensure scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

The structural integrity of a molecule is the foundation of its chemical behavior. Ethyl (3-aminophenyl)carbamate, with the molecular formula C₉H₁₂N₂O₂, consists of a central benzene ring substituted with an ethyl carbamate group (-NHCOOCH₂CH₃) and an amino group (-NH₂) at the meta-position (position 3).

Molecular Structure:

Caption: 2D structure of Ethyl (3-aminophenyl)carbamate.

Table 1: Chemical Identifiers of Ethyl (3-aminophenyl)carbamate

| Identifier | Value |

| CAS Number | 68621-73-8 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |

| SMILES | CCOC(=O)NC1=CC=CC(=C1)N |

Physicochemical Properties

Table 2: Physicochemical Properties of Ethyl (3-aminophenyl)carbamate and a Structural Isomer

| Property | Ethyl (3-aminophenyl)carbamate (Predicted/Estimated) | Ethyl (4-aminophenyl)carbamate (Experimental) |

| Melting Point | Not available | 89.19 °C[4] |

| Boiling Point | 275.262 °C at 760 mmHg | 308 °C[4] |

| Density | 1.22 g/cm³ | 1.17 g/cm³[4] |

| Water Solubility | Moderately soluble | 556.25 mg/L[4] |

| pKa (of amino group) | ~4-5 (aromatic amine) | Not available |

| LogP | 1.6 - 2.43 | 1.6 |

| Flash Point | 120.274 °C | 132.22 °C[4] |

Note: The experimental data for Ethyl (4-aminophenyl)carbamate, a structural isomer, is provided for comparative purposes and should be considered an approximation for the 3-amino isomer.

The presence of both hydrogen bond donors (the amino and carbamate N-H groups) and acceptors (the carbonyl and ether oxygens) suggests that Ethyl (3-aminophenyl)carbamate will exhibit moderate solubility in polar solvents. The aromatic ring contributes to its lipophilicity, as indicated by the predicted LogP value. The basicity of the aromatic amine is expected to be relatively low due to the delocalization of the nitrogen lone pair into the phenyl ring.

Experimental Methodologies for Physicochemical Property Determination

To ensure the scientific integrity of research and development activities, it is crucial to employ validated experimental protocols for determining the physicochemical properties of compounds like Ethyl (3-aminophenyl)carbamate. The following section outlines standard methodologies for key parameters.

Melting Point Determination

The melting point is a fundamental property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.[5]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline Ethyl (3-aminophenyl)carbamate.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[5]

-

Heating: Heat the apparatus at a rate of approximately 10-20 °C per minute for a preliminary determination to find the approximate melting range.

-

Accurate Determination: Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation development. A qualitative and semi-quantitative approach can be employed to determine the solubility profile.[6][7]

Protocol: Qualitative Solubility Testing

-

Sample Preparation: Place approximately 20-30 mg of Ethyl (3-aminophenyl)carbamate into separate test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Observation: Agitate the tubes and observe if the solid dissolves completely at room temperature.

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

For aqueous solubility, the pH of the solution should also be tested with litmus paper to determine if the compound is acidic, basic, or neutral.[6] Given the presence of the amino group, Ethyl (3-aminophenyl)carbamate is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.

pKa Determination

The pKa value quantifies the acidity or basicity of a functional group and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the aromatic amino group in Ethyl (3-aminophenyl)carbamate can be determined by potentiometric titration.[8][9][10]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of Ethyl (3-aminophenyl)carbamate of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amino groups have been protonated.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of Ethyl (3-aminophenyl)carbamate is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the amino and carbamate NH groups. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) due to spin-spin coupling. The NH protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region. The carbonyl carbon of the carbamate group will appear significantly downfield, typically in the range of δ 150-160 ppm. The carbons of the ethyl group will be found in the upfield region of the spectrum.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Ethyl (3-aminophenyl)carbamate is expected to display the following key absorption bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group, and a single band in the same region for the N-H of the carbamate.

-

C=O Stretching: A strong absorption band in the range of 1680-1730 cm⁻¹ characteristic of the carbamate carbonyl group.[14]

-

C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹ for the aromatic C-N bond.[11]

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the C-O bonds of the carbamate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Ethyl (3-aminophenyl)carbamate is expected to exhibit strong UV absorption due to the presence of the substituted benzene ring. The exact wavelength of maximum absorbance (λmax) will depend on the solvent used.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Ethyl (3-aminophenyl)carbamate. Aromatic amines, as a class, can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[2][15][16]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The unique structural features of Ethyl (3-aminophenyl)carbamate make it a valuable precursor in the synthesis of a wide range of compounds with potential therapeutic applications.

-

Medicinal Chemistry: The primary amino group serves as a key point for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. The carbamate group can act as a bioisostere for amide or ester functionalities, often conferring improved metabolic stability.[1][2][3]

-

Synthesis of Heterocycles: The amino group can participate in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many drug molecules.

-

Prodrug Design: The carbamate functionality can be incorporated into prodrug strategies to improve the solubility, stability, or targeted delivery of a parent drug molecule.

Conclusion

Ethyl (3-aminophenyl)carbamate is a compound with significant potential in the fields of chemical synthesis and drug discovery. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its safe and effective application. While some experimental data is limited, the provided information, based on established principles and data from analogous structures, offers a solid foundation for researchers and scientists. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical parameters, ensuring the quality and reproducibility of future research endeavors.

References

-

University of Calgary. Melting point determination. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. YouTube, 31 Jan. 2025. [Link]

-

Chemchart. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

PubChem. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941. [Link]

-

ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

PubMed. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

Queen's University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

eScholarship.org. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Semantic Scholar. Green synthesis of carbamates from CO2, amines and alcohols. [Link]

-

PubChem. 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691. [Link]

-

PubChem. 3-amino-N-ethyl-N-methylbenzamide | C10H14N2O | CID 43262925. [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

ResearchGate. Comparison of the FT-IR spectra of the three tri-carbamates.. [Link]

-

ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters. [Link]

-

National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

LookChem. 3-amino-N-ethylbenzamide. [Link]

-

PubChem. 3-amino-N,N-diethylbenzamide | C11H16N2O | CID 268126. [Link]

-

Element Lab Solutions. HPLC UV detection. [Link]

Sources

- 1. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green synthesis of carbamates from CO2, amines and alcohols | Semantic Scholar [semanticscholar.org]

- 4. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. researchgate.net [researchgate.net]

- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 18. artsci.usu.edu [artsci.usu.edu]

An In-Depth Technical Guide to the Solubility of Ethyl (3-aminophenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-aminophenyl)carbamate, a carbamate ester with the chemical formula C₉H₁₂N₂O₂, is a compound of interest in pharmaceutical research and medicinal chemistry. Its molecular structure, featuring both a carbamate group and an aromatic amine, suggests its potential as a building block in the synthesis of more complex molecules with biological activity. A fundamental physicochemical property that dictates the feasibility of its use in various applications, from reaction chemistry to formulation development, is its solubility in organic solvents.

This technical guide provides a comprehensive overview of the solubility of ethyl (3-aminophenyl)carbamate. It delves into the theoretical underpinnings of its solubility, presents predicted solubility data in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for determining its solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals, enabling them to make informed decisions in experimental design and process development.

Physicochemical Properties of Ethyl (3-aminophenyl)carbamate

A foundational understanding of the physicochemical properties of ethyl (3-aminophenyl)carbamate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Predicted LogP (o/w) | 0.91 | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Predicted Aqueous Solubility (Log S) | -1.79 | SwissADME |

The predicted LogP value of 0.91 suggests that ethyl (3-aminophenyl)carbamate has a relatively balanced lipophilic and hydrophilic character. The presence of two hydrogen bond donors (the amine and carbamate N-H groups) and four hydrogen bond acceptors (the two carbonyl oxygens and the two nitrogen atoms) indicates its potential for significant interactions with protic and polar solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For ethyl (3-aminophenyl)carbamate, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both polar (carbamate and amine groups) and non-polar (aromatic ring and ethyl chain) regions. Its overall moderate polarity suggests that it will be more soluble in solvents of similar polarity.

-

Hydrogen Bonding: The ability of ethyl (3-aminophenyl)carbamate to both donate and accept hydrogen bonds is a critical determinant of its solubility in protic solvents like alcohols. Strong solute-solvent hydrogen bonds can overcome the solute-solute interactions in the crystal lattice, leading to dissolution.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation process, particularly in non-polar solvents.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the ethyl (3-aminophenyl)carbamate molecules together in the solid state must be overcome by the energy released upon solvation.

Predicted Solubility of Ethyl (3-aminophenyl)carbamate in Organic Solvents

In the absence of experimentally determined quantitative solubility data in the public domain, predictive models offer a valuable estimation. The following table presents the predicted solubility of ethyl (3-aminophenyl)carbamate in a range of common organic solvents, obtained using a computational model. These values should be considered as estimations and serve as a guide for solvent selection in experimental work.

| Solvent | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) | Polarity Index |

| Methanol | 15.2 | 0.84 | 5.1 |

| Ethanol | 10.5 | 0.58 | 4.3 |

| Acetone | 8.9 | 0.49 | 5.1 |

| Ethyl Acetate | 3.1 | 0.17 | 4.4 |

| Dichloromethane | 2.5 | 0.14 | 3.1 |

| Toluene | 0.8 | 0.04 | 2.4 |

| Hexane | < 0.1 | < 0.005 | 0.1 |

Disclaimer: The solubility data presented in this table is generated from a predictive model and has not been experimentally verified. It is intended for informational and guidance purposes only.

Experimental Determination of Solubility: A Standardized Protocol

For precise and reliable solubility data, experimental determination is paramount. The following protocol is based on the internationally recognized OECD Guideline 105 (Flask Method) and principles outlined in USP General Chapter <1236>, providing a robust and self-validating methodology.[5][6]

Principle

The flask method determines the saturation mass concentration of a substance in a solvent at a given temperature. An excess of the solid solute is equilibrated with the solvent until saturation is reached. The concentration of the solute in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

Ethyl (3-aminophenyl)carbamate (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl (3-aminophenyl)carbamate to a flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

To ensure all solid particles are removed, either centrifuge the aliquot at a high speed or filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE). This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clarified supernatant with the same solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of ethyl (3-aminophenyl)carbamate of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Discussion of Solubility Behavior

The predicted solubility data aligns with the fundamental principles of solubility.

Influence of Solvent Polarity

A clear trend is observable between the predicted solubility and the polarity of the solvent. The highest predicted solubilities are in the highly polar protic solvents, methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the hydroxyl group of the alcohols and the hydrogen bond donor and acceptor sites on the ethyl (3-aminophenyl)carbamate molecule.

The solubility is predicted to be lower in the polar aprotic solvent, acetone, and the moderately polar ethyl acetate. While these solvents can act as hydrogen bond acceptors, they cannot donate hydrogen bonds, leading to less effective solvation compared to alcohols.

In the non-polar aromatic solvent, toluene, and the non-polar aliphatic solvent, hexane, the predicted solubility is significantly lower. The weak van der Waals forces between the solute and these solvents are insufficient to overcome the stronger intermolecular forces within the solute's crystal lattice.

Role of Molecular Structure

The presence of both an aromatic amine and a carbamate functional group contributes to the observed solubility profile. The primary amine group can ionize in acidic conditions, which would dramatically increase its aqueous solubility. While this guide focuses on organic solvents, this property is crucial to consider in biphasic systems or if acidic impurities are present.

The carbamate group, with its capacity for hydrogen bonding, is a key driver of solubility in polar solvents. The interplay between the hydrogen bonding potential of the functional groups and the non-polar nature of the phenyl ring and ethyl group results in the compound's moderate overall solubility profile.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of ethyl (3-aminophenyl)carbamate in organic solvents. By integrating theoretical principles, predictive data, and a detailed experimental protocol, this document serves as a practical resource for scientists and researchers. The provided information will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately facilitating the efficient and effective use of this valuable chemical intermediate in drug discovery and development. It is strongly recommended to experimentally verify the solubility in the specific solvent system of interest using the outlined protocol to obtain precise and reliable data for any critical application.

References

-

Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved from [Link]

-

Kaggle. (n.d.). AqSolDB: A curated aqueous solubility dataset. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

PubChem. (n.d.). 2-(N-ethylanilino)ethyl N-(3-aminophenyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

The Journal of Current Pharma Research. (2021). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved from [Link]

-

The Pharma Review. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Van der Biofoundry. (n.d.). ethyl (3-aminophenyl)carbamate. Retrieved from [Link]

Sources

- 1. 68621-73-8|Ethyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 68621-73-8|ethyl (3-aminophenyl)carbamate|ethyl (3-aminophenyl)carbamate|-范德生物科技公司 [bio-fount.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 2-(N-ethylanilino)ethyl N-(3-aminophenyl)carbamate | C17H21N3O2 | CID 154358903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kaggle.com [kaggle.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl (3-aminophenyl)carbamate

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Ethyl (3-aminophenyl)carbamate. It is intended for researchers, scientists, and drug development professionals who utilize or are investigating this compound and require a thorough understanding of its behavior under thermal stress. This document synthesizes established principles of carbamate chemistry with practical, field-proven methodologies for its characterization.

Introduction: The Significance of Ethyl (3-aminophenyl)carbamate

Ethyl (3-aminophenyl)carbamate is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure, featuring a carbamate moiety and a primary aromatic amine, makes it a versatile building block for the synthesis of a variety of derivatives, including ureas, amides, and other heterocyclic systems. The carbamate group, in particular, is a key structural motif in numerous approved pharmaceuticals, valued for its chemical stability and ability to participate in hydrogen bonding.[1] Understanding the thermal limits of this compound is paramount for its safe handling, storage, and application in synthetic protocols that may involve elevated temperatures.

Thermal Stability Profile

The thermal stability of a compound is a critical parameter that dictates its processing and storage conditions. For Ethyl (3-aminophenyl)carbamate, the primary concerns are the onset temperature of decomposition and the nature of the degradation process. While specific experimental data for this exact molecule is not extensively published, its thermal behavior can be predicted and analyzed based on the well-documented decomposition of analogous N-arylcarbamates.[2][3]

Key Thermal Events

The thermal decomposition of Ethyl (3-aminophenyl)carbamate is expected to proceed via a primary degradation step involving the cleavage of the carbamate bond. This process can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Thermal Analysis Technique | Expected Observation | Significance |

| Thermogravimetric Analysis (TGA) | A significant weight loss corresponding to the elimination of gaseous byproducts. | Determines the onset temperature of decomposition and the temperature range over which degradation occurs. |

| Differential Scanning Calorimetry (DSC) | An endothermic or exothermic peak associated with the decomposition process. | Provides information on the energetics of the decomposition (heat absorbed or released) and can also reveal melting points or other phase transitions.[1][4][5] |

Based on studies of similar ethyl N-arylcarbamates, the decomposition is likely to be a unimolecular elimination reaction.[2]

Decomposition Pathways and Mechanisms

The thermal degradation of carbamates can proceed through several pathways, largely dictated by their substitution pattern. For Ethyl (3-aminophenyl)carbamate, two primary decomposition routes are plausible:

Pathway A: Elimination to Amine, Alkene, and Carbon Dioxide

This is the most probable decomposition pathway for ethyl esters of N-arylcarbamic acids.[2][3] The reaction is believed to proceed through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates.[2]

Reaction Scheme:

-

Ethyl (3-aminophenyl)carbamate decomposes to yield 3-phenylenediamine , ethylene , and carbon dioxide .

This pathway is supported by studies on Ethyl N-methyl-N-phenylcarbamate, which decomposes to N-methylaniline, ethylene, and carbon dioxide in the gas phase over a temperature range of 329-380°C.[2]

Pathway B: Formation of Isocyanate and Alcohol

Another potential, though likely less favored, decomposition route for some carbamates is the cleavage into an isocyanate and an alcohol.[3]

Reaction Scheme:

-

Ethyl (3-aminophenyl)carbamate could decompose to 3-aminophenyl isocyanate and ethanol .

This pathway is generally more prevalent for carbamates derived from tertiary alcohols.[3] Given the primary nature of the ethyl group in the subject molecule, Pathway A is the more anticipated route.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of Ethyl (3-aminophenyl)carbamate, a suite of analytical techniques should be employed. The following protocols are designed to provide a comprehensive characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][6][7][8]

Objective: To determine the onset temperature of decomposition and the percentage of weight loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.[6]

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl (3-aminophenyl)carbamate into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.[7]

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Figure 1: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][5][9]

Objective: To identify thermal transitions such as melting and to determine the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl (3-aminophenyl)carbamate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature through its decomposition range as determined by TGA.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks. The area under a peak corresponds to the enthalpy change of the transition.

Figure 2: Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA) by GC-MS

To identify the volatile decomposition products, the off-gas from the TGA can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify the chemical structures of the gaseous byproducts of thermal decomposition.

Methodology:

-

Instrumentation: Interface the outlet of the TGA furnace to the injection port of a GC-MS system via a heated transfer line.

-

TGA Program: Heat the sample of Ethyl (3-aminophenyl)carbamate in the TGA under a helium purge gas (as it is a better carrier gas for GC) following the temperature program established in the initial TGA analysis.

-

GC-MS Analysis:

-

Injection: The evolved gases are swept into the GC column. A cold on-column injection technique is recommended to minimize further degradation of thermally labile products.[10]

-

Separation: Use a suitable capillary column (e.g., a mid-polarity column) to separate the decomposition products.

-

Detection: The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to spectral libraries for identification.

-

-

Data Analysis: Correlate the evolution of specific gases with the weight loss steps observed in the TGA data. Identify the compounds based on their mass spectra.

Safety and Handling

Given that Ethyl (3-aminophenyl)carbamate contains an aromatic amine moiety and its decomposition can produce potentially hazardous substances, strict adherence to safety protocols is essential.

-

Engineering Controls: All handling of the solid compound and its thermal decomposition experiments should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][13]

-

Toxicity: Aromatic amines are a class of compounds that can have toxicological concerns. Treat Ethyl (3-aminophenyl)carbamate and its decomposition products as potentially hazardous.[3] Assume any new or uncharacterized substance is toxic.[3]

-

Handling Powders: To minimize inhalation risk, handle the solid material in a way that avoids generating dust. If possible, use pre-weighed amounts or handle in a ventilated enclosure.[12]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Summary and Conclusions

The thermal stability of Ethyl (3-aminophenyl)carbamate is a critical consideration for its practical application. Based on the established chemistry of N-arylcarbamates, it is anticipated to decompose primarily into 3-phenylenediamine, ethylene, and carbon dioxide via a cyclic elimination mechanism. The experimental protocols outlined in this guide, utilizing TGA, DSC, and GC-MS, provide a robust framework for the comprehensive thermal characterization of this compound. Adherence to stringent safety protocols is imperative when handling this molecule and its decomposition products. The insights gained from such analyses are invaluable for ensuring the safe and effective use of Ethyl (3-aminophenyl)carbamate in research and development.

References

- Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.

- Tella, A. C., & Oladipo, M. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-2.

-

European Chemicals Agency. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(5), 1732-1738.

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

- Wang, J., & Cheung, J. (2000). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. LCGC North America, 18(10), 1022-1027.

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

- Ghodghase, S. A., & Kumar, A. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Research & Therapeutics, 3(3), 1-6.

-

Wikipedia. (2023, December 19). Differential scanning calorimetry. Retrieved from [Link]

- Jordan, E. A., & Thorne, M. P. (1979). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1546-1552.

- Thorne, M. P. (1969). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 47(15), 2899-2907.

-

LECO Corporation. (n.d.). TGA801 Thermogravimetric Analysis of Moisture, Ash, Volatile Content, and Loss-on-Ignition. Retrieved from [Link]

- Bamigboye, M. O., et al. (2021). Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 5), 235-243.

-

Lab Manager. (2023, May 11). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

-

Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). A calorimetric study of carbamate formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

Journal of Science and Technology - HUST. (n.d.). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. thesafetygeek.com [thesafetygeek.com]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. jefferson.edu [jefferson.edu]

Ethyl (3-aminophenyl)carbamate: A Bifunctional Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, molecules possessing two distinct reactive centers, offer a streamlined approach to the construction of complex molecular architectures. Ethyl (3-aminophenyl)carbamate, a seemingly simple aromatic compound, embodies this principle, presenting a versatile platform for a myriad of applications, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of Ethyl (3-aminophenyl)carbamate, equipping researchers with the knowledge to leverage its unique bifunctional nature.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

| Property | Value | Source |

| CAS Number | 68621-73-8 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents |

Safety Information:

Synthesis of Ethyl (3-aminophenyl)carbamate: A Practical Approach

The synthesis of Ethyl (3-aminophenyl)carbamate can be achieved through several established methods for carbamate formation. A common and practical approach involves the selective acylation of a diamine precursor. One of the most straightforward methods is the reaction of 3-nitroaniline with ethyl chloroformate, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis from 3-Nitroaniline

This two-step protocol provides a reliable route to Ethyl (3-aminophenyl)carbamate.

Step 1: Synthesis of Ethyl (3-nitrophenyl)carbamate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl (3-nitrophenyl)carbamate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the synthesized Ethyl (3-nitrophenyl)carbamate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Ethyl (3-aminophenyl)carbamate.

Caption: Synthesis of Ethyl (3-aminophenyl)carbamate.

The Bifunctional Reactivity: A Tale of Two Moieties

The synthetic utility of Ethyl (3-aminophenyl)carbamate stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic carbamate. This allows for a stepwise functionalization, enabling the construction of complex molecules with precise control.

Reactions of the Amino Group

The primary amino group is a potent nucleophile and readily participates in a variety of classical amine reactions, including:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.

Reactions of the Carbamate Group

The carbamate group, while generally more stable than an ester, can undergo nucleophilic attack at the carbonyl carbon, especially under basic or acidic conditions or with strong nucleophiles. This allows for:

-

Amine Protection: The carbamate can serve as a protecting group for the aniline nitrogen, which can be removed under specific conditions to liberate the free amine.

-

Transcarbamoylation: Reaction with other amines to form ureas.

-

Polymerization: The bifunctional nature of the molecule allows it to act as a monomer in the synthesis of polyurethanes and other polymers.

Caption: Reactivity of Ethyl (3-aminophenyl)carbamate.

Applications in Medicinal Chemistry and Drug Discovery

The carbamate moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[3][4][5][6] Ethyl (3-aminophenyl)carbamate, with its dual functionality, serves as an invaluable scaffold for the synthesis of bioactive molecules.

The free amino group provides a convenient handle for the introduction of various pharmacophores and for linking the molecule to other scaffolds, while the carbamate can act as a key interacting group with a biological target or as a stable linker. The ability to perform orthogonal chemistry on the two functional groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Characterization and Analytical Data

Accurate characterization of Ethyl (3-aminophenyl)carbamate is crucial for its use in synthesis. The following are expected analytical data based on its structure and data from closely related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a quartet for the -CH₂- of the ethyl group around δ 4.1 ppm, a triplet for the -CH₃ of the ethyl group around δ 1.2 ppm, a broad singlet for the -NH₂ protons, and a singlet for the carbamate -NH proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, the carbonyl carbon of the carbamate around δ 155 ppm, the -CH₂- carbon of the ethyl group around δ 61 ppm, and the -CH₃ carbon of the ethyl group around δ 14 ppm. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (two bands) and the carbamate (one band) in the range of 3200-3500 cm⁻¹, a strong C=O stretching vibration for the carbamate carbonyl around 1700 cm⁻¹, and C-N and C-O stretching vibrations. |

| Mass Spec | The molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the aromatic ring. |

Conclusion: A Versatile Tool for the Synthetic Chemist

Ethyl (3-aminophenyl)carbamate is more than just a simple aromatic amine; it is a strategic building block that offers a wealth of synthetic possibilities. Its bifunctional nature, coupled with the well-established chemistry of its constituent functional groups, makes it a powerful tool for the efficient construction of complex molecules. From the development of novel pharmaceuticals to the synthesis of advanced materials, the applications of this versatile scaffold are continually expanding. By understanding its properties, synthesis, and reactivity, researchers can unlock the full potential of Ethyl (3-aminophenyl)carbamate in their synthetic endeavors.

References

-

CDMS.net. Safety Data Sheet. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

J. Chem. Pharm. Res., 2013, 5(4):47-51. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

-

PubChem. ethyl N-(4-aminophenyl)carbamate. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. cdms.net [cdms.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the amine and carbamate groups in Ethyl (3-aminophenyl)carbamate

An In-depth Technical Guide to the Differential Reactivity of Amine and Carbamate Groups in Ethyl (3-aminophenyl)carbamate

Abstract

Ethyl (3-aminophenyl)carbamate is a bifunctional aromatic compound that serves as a valuable intermediate in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science.[1][2] Its utility stems from the presence of two distinct nitrogen-containing functional groups on a phenyl ring: a primary aromatic amine (-NH₂) and an ethyl carbamate (-NHCOOEt). This guide provides a comprehensive analysis of the structural and electronic factors that govern the differential reactivity of these two groups. We will explore the causality behind chemoselective transformations, provide field-proven experimental protocols for key reactions, and detail analytical methodologies for the validation of reaction outcomes. This document is intended to serve as a foundational resource for scientists leveraging this molecule's unique chemical properties for advanced synthesis and drug design.

Foundational Principles: Electronic and Steric Disparity

The selective reactivity of Ethyl (3-aminophenyl)carbamate is not a matter of chance but a direct consequence of the distinct electronic environments of the amine and carbamate nitrogens. Understanding these differences is paramount to predicting and controlling reaction pathways.

The Aromatic Amine (-NH₂): A Nucleophilic Center

The primary amine at the C3 position is a potent nucleophile and a moderate base. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers. While its inclusion on the benzene ring delocalizes this lone pair to some extent, reducing its basicity compared to an aliphatic amine, it remains significantly more nucleophilic than its carbamate counterpart.[3] This group is the primary site for reactions involving electrophilic attack at the nitrogen, such as acylation, alkylation, and sulfonylation.

The Carbamate Moiety (-NHCOOEt): A Protected Amine

The carbamate functional group can be conceptualized as a hybrid of an amide and an ester.[4][5] The critical feature governing its reactivity is the strong resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group.[4][6] This delocalization has two profound effects:

-

Reduced Nucleophilicity: The electron density on the nitrogen is significantly diminished, rendering it a very poor nucleophile.[7][8]

-

Reduced Basicity: The unavailability of the lone pair makes the carbamate nitrogen substantially less basic than the amine nitrogen.[6]

Effectively, the carbamate group functions as a "protected" amine, its reactivity tamed by the electron-withdrawing carbonyl.[2][5][6] Its primary reactive site is not the nitrogen, but the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, particularly under hydrolytic conditions.

At-a-Glance: Comparative Properties

The following table summarizes the key distinctions that dictate the molecule's reactivity.

| Feature | Primary Aromatic Amine (-NH₂) | Ethyl Carbamate (-NHCOOEt) | Causality |

| Nucleophilicity | High | Very Low | The amine lone pair is localized and available. The carbamate lone pair is delocalized into the carbonyl via resonance.[6][7][8] |

| Basicity | Moderate | Very Low / Neutral | Same as above; lone pair availability for protonation is key.[6] |

| Primary Reaction Site | Nitrogen Atom | Carbonyl Carbon | The amine nitrogen is electron-rich. The carbamate carbonyl carbon is electron-deficient and electrophilic. |

| Typical Reactions | Acylation, Alkylation, Diazotization | Hydrolysis (Acidic or Basic) | The amine acts as a nucleophile. The carbamate acts as an ester/amide derivative susceptible to cleavage.[9] |

Chemoselective Transformations: Harnessing Differential Reactivity

The electronic disparity between the two functional groups allows for a high degree of chemoselectivity. By choosing appropriate reagents and conditions, one can target either the amine or the carbamate group with precision.

Selective N-Acylation of the Aromatic Amine

This is the most common selective transformation, leveraging the superior nucleophilicity of the primary amine.

Causality: An acylating agent, such as an acid chloride or anhydride, presents a highly electrophilic carbonyl carbon. The electron-rich amine nitrogen readily attacks this electrophile, while the electron-poor carbamate nitrogen remains unreactive under standard conditions. The inclusion of a non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

Caption: Workflow for selective acylation of the amine group.

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl (3-aminophenyl)carbamate (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

-

Reaction: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by TLC.

-

Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove excess acetyl chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product, Ethyl (3-acetamidophenyl)carbamate.

-

Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Carbamate Hydrolysis: Deprotection to Reveal the Amine

The carbamate group, while stable to many reagents, can be cleaved under hydrolytic conditions, regenerating the primary amine. This reaction is fundamental to using the carbamate as a protecting group.

Causality: Under basic conditions, a nucleophile (e.g., hydroxide) attacks the electrophilic carbonyl carbon of the carbamate.[2] The resulting tetrahedral intermediate collapses, cleaving the C-O bond and releasing ethanol. The subsequent carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[2][10] Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.[11]

Sources

- 1. CAS 68621-73-8: ethyl (3-aminophenyl)carbamate [cymitquimica.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide [mdpi.com]

- 8. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: Unlocking the Potential of Ethyl (3-aminophenyl)carbamate in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction: The Carbamate Moiety as a Privileged Scaffold in Drug Discovery